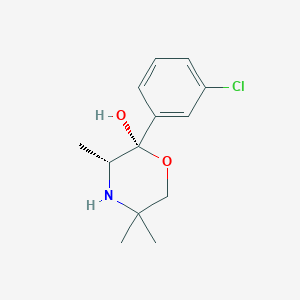

(R,R)-Hidroxibupropión

Descripción general

Descripción

(R,R)-Hydroxy Bupropion is a chiral metabolite of bupropion, an aminoketone antidepressant. Bupropion is widely used for the treatment of depression and as a smoking cessation aid. The (R,R)-enantiomer of hydroxy bupropion is one of the major active metabolites formed during the metabolism of bupropion in the liver. This compound exhibits pharmacological activity that contributes to the therapeutic effects of bupropion.

Aplicaciones Científicas De Investigación

(R,R)-Hydroxy Bupropion has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

Biology: Studies on its metabolism and pharmacokinetics help understand the biotransformation of bupropion.

Medicine: Research on its pharmacological effects contributes to the development of new antidepressants and smoking cessation aids.

Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.

Mecanismo De Acción

Target of Action

The primary targets of (R,R)-Hydroxy Bupropion are the norepinephrine and dopamine neurotransmitter systems . These systems play crucial roles in mood regulation, reward processing, and the control of various cognitive functions .

Mode of Action

(R,R)-Hydroxy Bupropion exerts its effects mainly by inhibiting the reuptake of dopamine and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognition .

Biochemical Pathways

The metabolism of (R,R)-Hydroxy Bupropion involves several biochemical pathways. It undergoes extensive stereoselective metabolism, producing a complex profile of pharmacologically active metabolites . The major metabolites include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion . These metabolites reach higher plasma concentrations than bupropion itself .

Pharmacokinetics

(R,R)-Hydroxy Bupropion is a chiral, basic, highly lipophilic drug that undergoes extensive stereoselective metabolism . Its pharmacokinetics are characterized by a wide interindividual variability . The drug is metabolized predominantly by cytochrome P4502B6 (CYP2B6) to OH-bupropion and 4’-OH-bupropion . The fraction of bupropion metabolized (fm) to the CYP2B6 probe metabolite OH-bupropion is 5–16%, but this can increase significantly due to drug-drug interactions .

Result of Action

The molecular and cellular effects of (R,R)-Hydroxy Bupropion’s action are primarily related to its impact on the norepinephrine and dopamine systems. By increasing the availability of these neurotransmitters, (R,R)-Hydroxy Bupropion can enhance mood, improve cognitive function, and reduce symptoms of depression .

Action Environment

Environmental factors, such as concomitant medications, can significantly influence the action, efficacy, and stability of (R,R)-Hydroxy Bupropion. For instance, the drug ticlopidine has been found to inhibit all metabolic pathways of bupropion in vitro, including threohydrobupropion, erythrohydrobupropion, and 4’-OH-bupropion formation, explaining the in vivo drug-drug interaction . Additionally, genetic polymorphisms in metabolic enzymes can also influence the interindividual and intraindividual variability in bupropion metabolite exposure .

Análisis Bioquímico

Biochemical Properties

(R,R)-Hydroxy Bupropion interacts with several enzymes and proteins. It has been found to antagonize nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors . Furthermore, it has shown affinity at the dopamine transporter comparable to Bupropion, and also binds at the norepinephrine transporter .

Cellular Effects

(R,R)-Hydroxy Bupropion influences cell function by interacting with various cell signaling pathways and affecting gene expression. It has been observed to partially substitute in drug discrimination procedures using (-)nicotine- and (+)amphetamine-trained rats .

Molecular Mechanism

At the molecular level, (R,R)-Hydroxy Bupropion exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It antagonizes nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors .

Temporal Effects in Laboratory Settings

It is known that the compound’s release kinetics do not alter its metabolism .

Dosage Effects in Animal Models

The effects of (R,R)-Hydroxy Bupropion vary with different dosages in animal models. For instance, S,S-Hydroxybupropion generalized completely in (+)amphetamine-trained animals at an ED50 of 4.4 mg/kg .

Metabolic Pathways

(R,R)-Hydroxy Bupropion is involved in several metabolic pathways. It interacts with enzymes such as the dopamine transporter and the norepinephrine transporter .

Subcellular Localization

Current knowledge suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Hydroxy Bupropion typically involves the stereoselective reduction of bupropion. This process can be achieved using various reducing agents and catalysts to ensure the formation of the desired enantiomer. Commonly used reducing agents include sodium borohydride and lithium aluminum hydride, while chiral catalysts such as BINAP-Ruthenium complexes can enhance the stereoselectivity of the reaction.

Industrial Production Methods: In an industrial setting, the production of (R,R)-Hydroxy Bupropion may involve large-scale stereoselective reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chiral chromatography to isolate the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions: (R,R)-Hydroxy Bupropion undergoes various chemical reactions, including:

Oxidation: This reaction can convert (R,R)-Hydroxy Bupropion to its corresponding ketone or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced metabolites.

Substitution: Nucleophilic substitution reactions can modify the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of more reduced alcohols or hydrocarbons.

Substitution: Formation of ethers, esters, or other substituted derivatives.

Comparación Con Compuestos Similares

S,S-Hydroxy Bupropion: Another enantiomer of hydroxy bupropion with different pharmacokinetic and pharmacodynamic profiles.

Threohydrobupropion: A metabolite of bupropion with distinct pharmacological properties.

Erythrohydrobupropion: Another metabolite with unique effects.

Uniqueness: (R,R)-Hydroxy Bupropion is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Compared to its S,S-enantiomer, (R,R)-Hydroxy Bupropion has higher plasma exposure and contributes more significantly to the therapeutic effects of bupropion .

Actividad Biológica

(R,R)-Hydroxy Bupropion, also known as (2R,3R)-hydroxybupropion, is a significant metabolite of the antidepressant and smoking cessation drug bupropion. Understanding its biological activity is crucial for elucidating its role in therapeutic effects, particularly in the context of depression and nicotine dependence.

Overview of Hydroxy Bupropion

Hydroxybupropion is formed from bupropion primarily via the cytochrome P450 enzyme CYP2B6 during first-pass metabolism. This metabolite is present in plasma at concentrations significantly higher than those of bupropion itself, suggesting it plays a critical role in the pharmacological effects attributed to bupropion .

Pharmacokinetics

- Absorption : Hydroxybupropion is rapidly absorbed in the gastrointestinal tract, with an estimated bioavailability between 80% and 90% for bupropion itself.

- Metabolism : The primary metabolic pathway involves oxidative cleavage by CYP2B6, leading to hydroxybupropion and other metabolites like threohydrobupropion and erythrohydrobupropion .

- Half-life : Hydroxybupropion has a longer half-life than bupropion, contributing to its sustained biological activity.

(R,R)-Hydroxy Bupropion exhibits notable interactions with neurotransmitter systems:

- Monoamine Transporters : It inhibits norepinephrine (NE) and dopamine (DA) uptake, although its activity is significantly lower compared to its (S,S) counterpart. The IC50 for (R,R)-hydroxybupropion is greater than 10 µM for both NE and DA uptake, indicating limited efficacy .

- Nicotinic Acetylcholine Receptors (nAChRs) : The (R,R) isomer shows minimal activity compared to the (S,S) isomer, which demonstrates higher potency as an antagonist at α4β2 nAChRs .

Comparative Efficacy

Research indicates that (S,S)-hydroxybupropion is more potent than (R,R)-hydroxybupropion across various assays:

- In models assessing nicotine dependence, (S,S)-hydroxybupropion significantly reduced withdrawal symptoms and nicotine reward behaviors in mice, while (R,R)-hydroxybupropion did not exhibit similar effects .

- The pharmacological profile suggests that the clinical effects of bupropion are largely mediated by its more active metabolites rather than by (R,R)-hydroxybupropion itself.

Case Studies and Research Findings

- Animal Studies on Nicotine Dependence :

- In Vitro Studies :

-

Clinical Implications :

- Given the pharmacokinetic profile and biological inactivity of (R,R)-hydroxybupropion, it is hypothesized that therapeutic applications of bupropion primarily derive from the actions of more active metabolites like (S,S)-hydroxybupropion. This suggests a need for further exploration into enantiomer-specific therapies for enhanced efficacy in treating depression and aiding smoking cessation .

Summary Table of Biological Activities

| Compound | NE Uptake Inhibition IC50 | DA Uptake Inhibition IC50 | nAChR Antagonism |

|---|---|---|---|

| (S,S)-Hydroxy Bupropion | 520 nM | Not specified | Functional IC50 = 3.3 µM |

| (R,R)-Hydroxy Bupropion | >10 µM | >10 µM | Minimal activity |

| Bupropion | 1.9 µM | 1.7 µM | Higher potency |

Propiedades

IUPAC Name |

(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-RNCFNFMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433176, DTXSID30870192 | |

| Record name | (R,R)-Hydroxy Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192374-15-5, 233600-52-7 | |

| Record name | (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-Hydroxy Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.